

Maxacalcitol-D6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Maxacalcitol-D6

Cat. No.: B1150049

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Maxacalcitol-D6**, a deuterated analog of the vitamin D3 derivative, Maxacalcitol. This document outlines its chemical properties, mechanism of action, and key experimental findings to support its application in research and drug development.

Core Compound Details

Maxacalcitol-D6 is the deuterated form of Maxacalcitol, a potent vitamin D receptor (VDR) agonist. Deuteration can offer advantages in certain research applications, such as in metabolic stability studies.

Property	Value	Source(s)
CAS Number	2070009-38-8	[1]
Molecular Formula	C ₂₆ H ₃₆ D ₆ O ₄	[2]
Molecular Weight	424.65 g/mol	[2][3][4]

Mechanism of Action

Maxacalcitol exerts its biological effects primarily through its high affinity for the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription

factor. The binding of Maxacalcitol to the VDR initiates a cascade of molecular events that modulate the expression of numerous genes involved in a variety of physiological processes.

VDR-Mediated Genomic Signaling

The primary mechanism of action for Maxacalcitol is the classical genomic signaling pathway. Upon entering the cell, Maxacalcitol binds to the VDR in the nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate calcium and phosphate homeostasis, cell proliferation and differentiation, and immune responses.

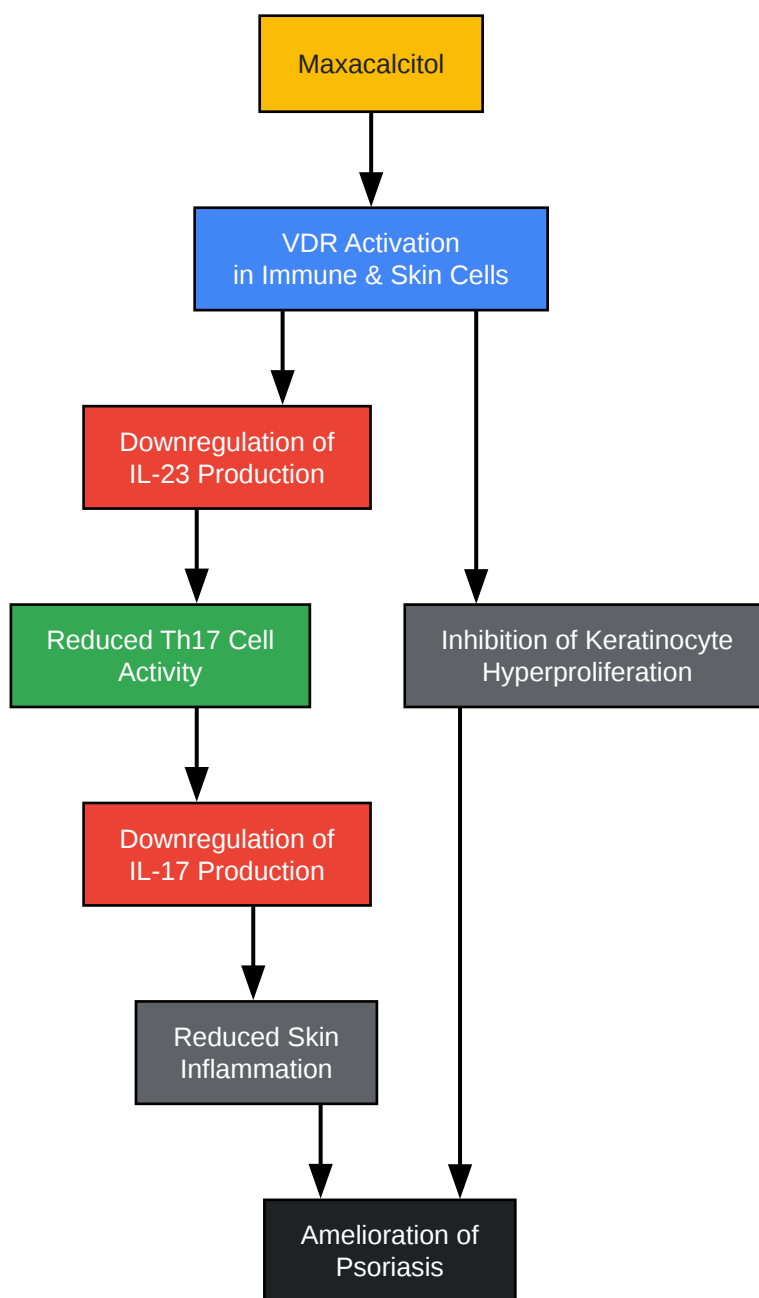
VDR-Mediated Genomic Signaling Pathway of Maxacalcitol.

Therapeutic Applications and Investigated Effects

Maxacalcitol has been investigated for its therapeutic potential in conditions characterized by cellular hyperproliferation and dysregulation of calcium homeostasis, notably psoriasis and secondary hyperparathyroidism.

Psoriasis

In the context of psoriasis, an autoimmune condition characterized by hyperproliferation of keratinocytes, Maxacalcitol's activation of the VDR in skin cells leads to the inhibition of proliferation and the promotion of differentiation, thereby alleviating psoriatic lesions. Furthermore, Maxacalcitol modulates the local immune response by downregulating the expression of pro-inflammatory cytokines such as IL-17 and IL-23, which are key drivers of psoriatic inflammation.



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Maxacalcitol's Mechanism in Psoriasis.

Secondary Hyperparathyroidism

In patients with chronic kidney disease, secondary hyperparathyroidism is a common complication characterized by elevated levels of parathyroid hormone (PTH). Maxacalcitol effectively suppresses the synthesis and secretion of PTH by binding to the VDR in the

parathyroid glands, which in turn diminishes PTH gene expression. This action helps to manage the associated disturbances in calcium and phosphate metabolism.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of Maxacalcitol. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Culture Assay for Proliferation

Objective: To assess the anti-proliferative effects of Maxacalcitol on a human pancreatic cancer cell line (BxPC-3).

Methodology:

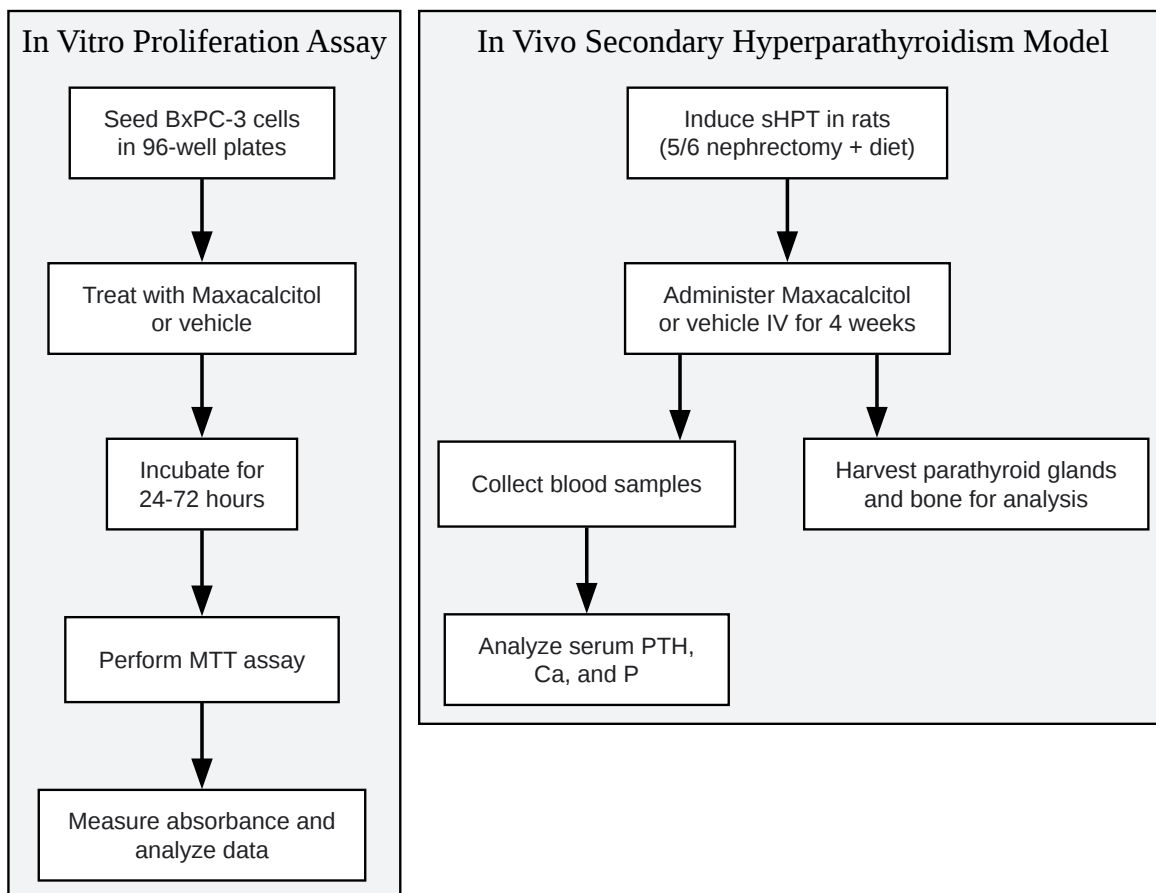
- **Cell Culture:** Culture BxPC-3 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
- **Treatment:** Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Maxacalcitol or vehicle control (e.g., DMSO).
- **Incubation:** Incubate the treated cells for a specified period (e.g., 24, 48, 72 hours).
- **Proliferation Assay:** Assess cell proliferation using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- **Data Analysis:** Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition of cell proliferation compared to the vehicle control.

In Vivo Model of Secondary Hyperparathyroidism

Objective: To evaluate the efficacy of Maxacalcitol in a rat model of secondary hyperparathyroidism.

Methodology:

- **Animal Model:** Induce secondary hyperparathyroidism in Sprague-Dawley rats through 5/6 nephrectomy and a high-phosphate, low-calcium diet for a period of 8 weeks.
- **Treatment Groups:** Divide the rats into treatment groups: a vehicle control group and a group receiving intravenous administration of Maxacalcitol.
- **Administration:** Administer Maxacalcitol or vehicle intravenously for a specified duration (e.g., 4 weeks).
- **Sample Collection:** At the end of the treatment period, collect blood samples for the analysis of serum intact PTH, calcium, and phosphorus levels.
- **Tissue Analysis:** Harvest the parathyroid glands for analysis of VDR and calcium-sensing receptor (CaSR) expression levels and for histomorphometric analysis of bone to assess for improvements in osteitis fibrosa.



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